molecular formula C21H27ClN6O2 B2940351 8-(4-butylpiperazin-1-yl)-7-(3-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 898464-07-8

8-(4-butylpiperazin-1-yl)-7-(3-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2940351
CAS No.: 898464-07-8
M. Wt: 430.94
InChI Key: QLUDWTSIFKJFDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(4-butylpiperazin-1-yl)-7-(3-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a xanthine-derived chemical scaffold of significant interest in medicinal chemistry and pharmacological research, particularly in the context of metabolic diseases. This structural class of compounds has been extensively investigated for its potential as a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme . DPP-4 is a key regulator of incretin hormones, such as glucagon-like peptide-1 (GLP-1), and inhibiting its activity is a validated therapeutic strategy for the management of type 2 diabetes . Compounds sharing this core structure demonstrate a competitive and long-acting mechanism of action, leading to sustained increases in active GLP-1 levels, improved insulin secretion, and enhanced glycemic control in preclinical models . The specific modifications on the piperazine and benzyl groups of this molecule are designed to optimize its binding affinity, selectivity profile, and metabolic stability. Research into this and analogous compounds provides valuable insights for scientists exploring structure-activity relationships, the design of long-acting therapeutics, and the complex physiology of incretin-based pathways in metabolic disease research .

Properties

IUPAC Name

8-(4-butylpiperazin-1-yl)-7-[(3-chlorophenyl)methyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN6O2/c1-3-4-8-26-9-11-27(12-10-26)20-23-18-17(19(29)24-21(30)25(18)2)28(20)14-15-6-5-7-16(22)13-15/h5-7,13H,3-4,8-12,14H2,1-2H3,(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUDWTSIFKJFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCN(CC1)C2=NC3=C(N2CC4=CC(=CC=C4)Cl)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(4-butylpiperazin-1-yl)-7-(3-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic molecule belonging to the purine class. Its unique structure features a purine core with a butylpiperazine moiety and a chlorobenzyl group, which contribute to its potential biological activity. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The chemical formula of the compound is C21H27ClN6O2C_{21}H_{27}ClN_{6}O_{2}, with a molecular weight of approximately 430.9 g/mol. The structure can be represented as follows:

SMILES CCCCN1CCN CC1 c1nc2c n1Cc1cccc c1 Cl c O nH c O n2C\text{SMILES CCCCN1CCN CC1 c1nc2c n1Cc1cccc c1 Cl c O nH c O n2C}

While specific mechanisms of action for This compound are not fully elucidated, preliminary studies suggest that it may interact with various enzymes and receptors involved in cellular signaling pathways. Potential targets include:

  • Kinases : The compound may inhibit specific kinases that play roles in cancer progression and inflammatory responses.
  • Receptors : It may also modulate receptor activities that are crucial in various biological processes.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Anti-inflammatory Effects : Studies have shown that it can reduce inflammation by inhibiting pathways associated with pro-inflammatory cytokines.
  • Anticancer Properties : Preliminary data suggest it may inhibit cancer cell proliferation through its interaction with specific cellular targets.

Comparative Analysis with Similar Compounds

To better understand its biological activity, we can compare it to related purine derivatives:

Compound NameStructural FeaturesBiological Activity
8-(4-bromobenzyl)piperazine derivativeBromobenzyl instead of butylPotentially similar enzyme inhibition
8-(N,N-diethylpiperazin-1-yl)-3-methylpurineDiethyl group on piperazineVaries based on substituents
8-(4-chlorobenzyl)piperazine derivativeChlorobenzyl groupSimilarity in receptor interaction

This table highlights the unique substitutions in This compound , which may influence its biological properties and therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • In Vitro Studies : Laboratory experiments have demonstrated its ability to inhibit specific cancer cell lines, suggesting potential as an anticancer agent.
  • Enzyme Inhibition Assays : The compound has shown promise in inhibiting enzymes involved in inflammatory processes, indicating its potential use in treating inflammatory diseases.

Comparison with Similar Compounds

Modifications at Position 7 (Benzyl Substituent)

The 3-chlorobenzyl group distinguishes the target compound from analogs with alternative substitutions:

  • 7-(4-Chlorobenzyl)-3-Methyl-8-(4-Methylpiperazin-1-yl)-1H-Purine-2,6(3H,7H)-Dione (): The para-chlorobenzyl group may alter steric interactions with target receptors compared to the meta-chloro isomer. This positional change could reduce binding affinity in systems sensitive to substituent orientation.

Modifications at Position 8 (Piperazinyl Substituent)

The 4-butylpiperazinyl group is critical for solubility and receptor engagement. Key analogs include:

  • 8-(4-Methylpiperazin-1-yl)-7-(4-Chlorobenzyl)-3-Methyl-1H-Purine-2,6(3H,7H)-Dione (): The shorter methyl chain reduces lipophilicity, which may decrease cellular uptake compared to the butyl analog .
  • 8-((4-(3-Chlorophenyl)Piperazin-1-yl)Methyl)-1,3-Dimethyl-1H-Purine-2,6(3H,7H)-Dione (): The piperazinyl group is linked via a methylene bridge and substituted with a 3-chlorophenyl ring.

Combined Structural Variations

  • 7-(2,6-Dichlorobenzyl)-8-((4-(Furan-2-Carbonyl)Piperazin-1-yl)Methyl)-1,3-Dimethyl-1H-Purine-2,6(3H,7H)-Dione (): The dichlorobenzyl group and furan-carbonyl substituent introduce steric bulk and hydrogen-bonding sites, which may enhance kinase inhibition but complicate synthesis .
  • 8-(Butylamino)-7-(2-(Butylimino)-2-(3-Chlorophenyl)Ethyl)-3-Methyl-1H-Purine-2,6(3H,7H)-Dione (): Replacing the piperazinyl group with a butylamino side chain simplifies the structure but may reduce conformational stability .

Comparative Data Table

Compound Name Substituent at Position 7 Substituent at Position 8 Key Properties Evidence ID
Target Compound 3-Chlorobenzyl 4-Butylpiperazin-1-yl High lipophilicity, optimized receptor binding -
Analog 1 () 4-Chlorobenzyl 4-Methylpiperazin-1-yl Reduced steric hindrance, lower logP
Analog 2 () Benzyl 4-(3-Chlorophenyl)Piperazin-1-yl (methylene-linked) Enhanced aromatic interactions
Analog 3 () 3-Phenoxypropyl 4-(4-Methoxyphenyl)Piperazin-1-yl Increased hydrophilicity
Analog 4 () 2,6-Dichlorobenzyl 4-(Furan-2-Carbonyl)Piperazin-1-yl (methylene-linked) Multi-target potential, complex synthesis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.